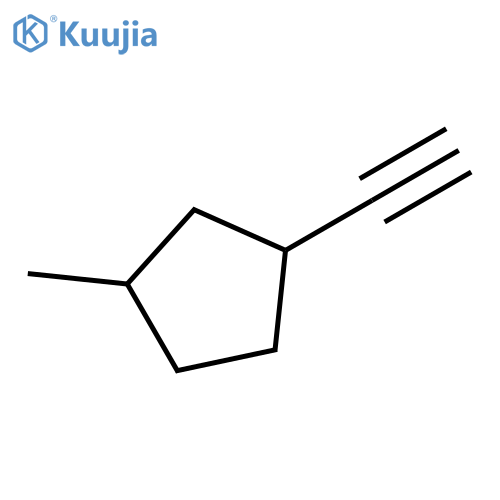

Cas no 2137982-56-8 (Cyclopentane, 1-ethynyl-3-methyl-)

Cyclopentane, 1-ethynyl-3-methyl- 化学的及び物理的性質

名前と識別子

-

- Cyclopentane, 1-ethynyl-3-methyl-

-

- インチ: 1S/C8H12/c1-3-8-5-4-7(2)6-8/h1,7-8H,4-6H2,2H3

- InChIKey: YLPWDNCQUFIPKT-UHFFFAOYSA-N

- ほほえんだ: C1(C#C)CCC(C)C1

計算された属性

- せいみつぶんしりょう: 108.093900383g/mol

- どういたいしつりょう: 108.093900383g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

Cyclopentane, 1-ethynyl-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-787672-1.0g |

1-ethynyl-3-methylcyclopentane |

2137982-56-8 | 95.0% | 1.0g |

$914.0 | 2025-02-22 | |

| Enamine | EN300-787672-0.1g |

1-ethynyl-3-methylcyclopentane |

2137982-56-8 | 95.0% | 0.1g |

$804.0 | 2025-02-22 | |

| Enamine | EN300-787672-0.5g |

1-ethynyl-3-methylcyclopentane |

2137982-56-8 | 95.0% | 0.5g |

$877.0 | 2025-02-22 | |

| Enamine | EN300-787672-5.0g |

1-ethynyl-3-methylcyclopentane |

2137982-56-8 | 95.0% | 5.0g |

$2650.0 | 2025-02-22 | |

| Enamine | EN300-787672-0.05g |

1-ethynyl-3-methylcyclopentane |

2137982-56-8 | 95.0% | 0.05g |

$768.0 | 2025-02-22 | |

| Enamine | EN300-787672-2.5g |

1-ethynyl-3-methylcyclopentane |

2137982-56-8 | 95.0% | 2.5g |

$1791.0 | 2025-02-22 | |

| Enamine | EN300-787672-10.0g |

1-ethynyl-3-methylcyclopentane |

2137982-56-8 | 95.0% | 10.0g |

$3929.0 | 2025-02-22 | |

| Enamine | EN300-787672-0.25g |

1-ethynyl-3-methylcyclopentane |

2137982-56-8 | 95.0% | 0.25g |

$840.0 | 2025-02-22 |

Cyclopentane, 1-ethynyl-3-methyl- 関連文献

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

Cyclopentane, 1-ethynyl-3-methyl-に関する追加情報

Cyclopentane, 1-ethynyl-3-methyl- (CAS No. 2137982-56-8): A Versatile Building Block in Modern Chemical Synthesis

Cyclopentane, 1-ethynyl-3-methyl-, identified by its CAS number 2137982-56-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclopentane backbone with substituents at the 1 and 3 positions, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of an ethynyl group and a methyl group on the cyclopentane ring imparts reactivity and functionality that are highly sought after in the development of complex molecular architectures.

The structural configuration of Cyclopentane, 1-ethynyl-3-methyl- (CAS No. 2137982-56-8) allows for diverse chemical transformations, making it a cornerstone in the synthesis of various pharmacologically active compounds. The ethynyl group, being a terminal alkyne, can participate in Sonogashira coupling reactions, which are pivotal in forming carbon-carbon bonds under mild conditions. This reactivity is particularly useful in constructing biaryl systems, which are prevalent in many drug molecules. Additionally, the methyl group provides steric and electronic influences that can modulate the reactivity of the adjacent ethynyl group, offering synthetic chemists a degree of control over reaction outcomes.

In recent years, the pharmaceutical industry has seen a surge in interest for heterocyclic compounds derived from cyclopentane derivatives. Cyclopentane, 1-ethynyl-3-methyl- (CAS No. 2137982-56-8) serves as an excellent precursor for synthesizing such heterocycles. For instance, it can be transformed into pyrroles and furans through cyclization reactions, which are essential scaffolds in medicinal chemistry. These heterocycles have been widely studied for their potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. The ability to efficiently synthesize these heterocycles from readily available precursors like Cyclopentane, 1-ethynyl-3-methyl- underscores its importance in drug discovery pipelines.

The utility of Cyclopentane, 1-ethynyl-3-methyl- (CAS No. 2137982-56-8) extends beyond pharmaceutical applications into materials science and agrochemicals. Its unique structure allows for the creation of polymers with tailored properties, such as high thermal stability and mechanical strength. In agrochemicals, derivatives of this compound have been explored for their potential as herbicides and fungicides due to their ability to interfere with essential metabolic pathways in plants and fungi.

Recent advancements in catalytic systems have further enhanced the synthetic potential of Cyclopentane, 1-ethynyl-3-methyl- (CAS No. 2137982-56-8). Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient construction of complex molecular frameworks from this intermediate. These catalytic methods not only improve reaction efficiency but also reduce waste generation, aligning with the growing emphasis on green chemistry principles.

The development of novel synthetic routes has also led to new applications for Cyclopentane, 1-ethynyl-3-methyl- (CAS No. 2137982-56-8) in fine chemical synthesis. For example, it has been utilized in the preparation of chiral building blocks for asymmetric synthesis. The ability to introduce chirality at multiple points within a molecule is crucial for developing enantiomerically pure drugs that exhibit enhanced therapeutic efficacy while minimizing side effects.

In conclusion, Cyclopentane, 1-ethynyl-3-methyl- (CAS No. 2137982-56-8) is a multifaceted compound with broad applications across various fields of chemistry. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on pharmaceuticals, materials science, and agrochemicals. As research continues to uncover new synthetic methodologies and applications for this compound, its significance is likely to grow even further.

2137982-56-8 (Cyclopentane, 1-ethynyl-3-methyl-) 関連製品

- 157836-53-8(5-methyl-2-phenyl-3-furaldehyde)

- 1219925-75-3(6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole)

- 667435-74-7(2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid)

- 75762-58-2((3-Bromophenyl)(3-fluorophenyl)methanone)

- 1697194-67-4(3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid)

- 1784113-58-1(6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid)

- 2649064-20-8(5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)

- 1448135-56-5(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide)

- 1155094-40-8(2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole)

- 1806016-03-4(3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)